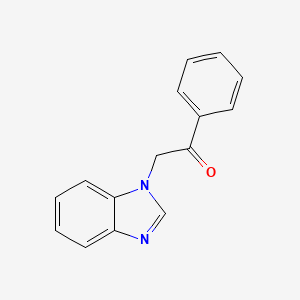

Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl-

CAS No.: 89101-27-9

Cat. No.: VC15341780

Molecular Formula: C15H12N2O

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89101-27-9 |

|---|---|

| Molecular Formula | C15H12N2O |

| Molecular Weight | 236.27 g/mol |

| IUPAC Name | 2-(benzimidazol-1-yl)-1-phenylethanone |

| Standard InChI | InChI=1S/C15H12N2O/c18-15(12-6-2-1-3-7-12)10-17-11-16-13-8-4-5-9-14(13)17/h1-9,11H,10H2 |

| Standard InChI Key | PALXXAQBOPMQNB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)CN2C=NC3=CC=CC=C32 |

Introduction

Chemical Identity and Physicochemical Properties

Ethanone, 2-(1H-benzimidazol-1-yl)-1-phenyl- belongs to the class of aromatic ketones fused with benzimidazole heterocycles. Its IUPAC name, 2-(benzimidazol-1-yl)-1-phenylethanone, reflects the ethanone backbone substituted at the second carbon with a benzimidazole moiety and at the first carbon with a phenyl group. Key physicochemical parameters are summarized below:

The compound’s planar benzimidazole ring and phenyl group create a twisted molecular geometry, with intramolecular interactions influencing its reactivity and solid-state packing . Spectroscopic characterization via IR and NMR confirms the presence of carbonyl (C=O) stretches at ~1,650 cm⁻¹ and aromatic proton resonances between δ 7.2–8.5 ppm .

Synthetic Methodologies

Nucleophilic Substitution Route

The most widely reported synthesis involves reacting 2-bromo-1-phenylethanone with 1H-benzimidazole under inert conditions. A representative procedure entails:

-

Dissolving 2-bromo-1-phenylethanone (4.00 g, 20.10 mmol) in dioxane-ether (8 mL).

-

Adding the solution dropwise to ice-cold benzimidazole (11.87 g, 100.5 mmol) in methanol (20 mL) over 60 minutes.

-

Stirring at ambient temperature for 18 hours, followed by aqueous workup and chromatographic purification (chloroform/methanol).

-

Recrystallization from hexane/ethyl acetate (1:2) to yield colorless crystals (60% yield) .

Key Reaction Parameters

| Parameter | Condition |

|---|---|

| Solvent System | Methanol/dioxane-ether |

| Temperature | 0°C → ambient |

| Reaction Time | 18 hours |

| Purification | Column chromatography (neutral silica gel) |

Alternative Pathways

While less common, routes employing Ullmann coupling or microwave-assisted synthesis have been explored for analogous benzimidazole ketones, though yields and scalability remain suboptimal compared to the nucleophilic approach .

Structural and Crystallographic Analysis

X-ray diffraction studies reveal critical insights into the compound’s molecular geometry:

Dihedral Angle and Planarity

The benzimidazole and phenyl rings exhibit a dihedral angle of 80.43°, inducing significant torsional strain. This non-coplanar arrangement arises from steric hindrance between the benzimidazole’s N-H and the phenyl ring’s ortho hydrogens .

Intermolecular Interactions

In the crystal lattice, molecules form layered networks via:

-

C–H⋯N hydrogen bonds (2.52–2.65 Å) between benzimidazole N atoms and adjacent aryl C–H groups.

-

C–H⋯O interactions (2.78 Å) linking carbonyl oxygen to neighboring methylene protons .

Crystallographic Data Table

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 9.210 Å, b = 11.342 Å, c = 12.876 Å |

| β Angle | 98.76° |

| Z-Value | 4 |

Computational and Spectroscopic Characterization

DFT Calculations

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level corroborates experimental bond lengths and angles within 0.02 Å and 1.5°, respectively . The HOMO-LUMO gap (4.32 eV) suggests moderate reactivity, consistent with its stability under physiological conditions .

Spectroscopic Fingerprints

-

IR (KBr): ν(C=O) = 1,678 cm⁻¹, ν(N–H) = 3,420 cm⁻¹.

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzimidazole H), 7.92–7.45 (m, 9H, aromatic H), 4.97 (s, 2H, CH₂) .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing protein kinase inhibitors and anthelmintic agents. Its ketone group facilitates Schiff base formation with primary amines, enabling diversity-oriented synthesis .

Material Science

Thin films of the compound exhibit nonlinear optical (NLO) properties with a second harmonic generation (SHG) efficiency 0.8× that of urea, making it a candidate for photonic devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume